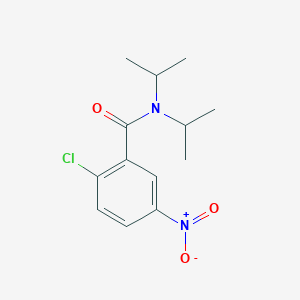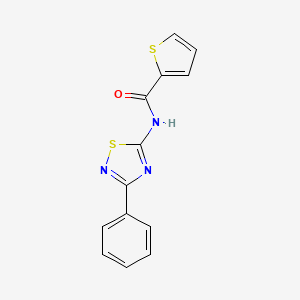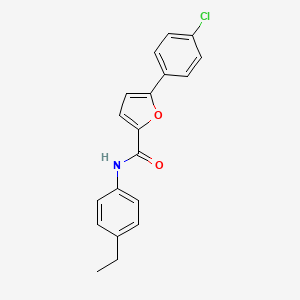![molecular formula C16H18O3 B5829836 3-ethyl-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5829836.png)
3-ethyl-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one, also known as coumarin, is a natural compound found in many plants and is widely used in the pharmaceutical industry. Coumarin has a complex chemical structure and has been the focus of numerous scientific studies due to its diverse biological activities.
Wirkmechanismus
Coumarin exerts its biological activities through various mechanisms, including the inhibition of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Coumarin also acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects:
Coumarin has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit platelet aggregation, and improve blood circulation. Coumarin has also been found to have a positive effect on lipid metabolism and to exhibit neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
Coumarin is a widely used compound in the pharmaceutical industry, and its synthesis is relatively easy and cost-effective. However, 3-ethyl-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one has some limitations in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many potential future directions for the study of 3-ethyl-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one. One area of research is the development of new 3-ethyl-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one derivatives with improved biological activities. Another area of research is the investigation of the molecular mechanisms underlying 3-ethyl-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one's biological activities. Additionally, the potential use of 3-ethyl-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one as a therapeutic agent for various diseases, including cancer, is an exciting area of research.
Synthesemethoden
Coumarin can be synthesized through various methods such as Perkin's reaction, Pechmann condensation, and Knoevenagel condensation. The most common method for synthesizing 3-ethyl-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
Coumarin has been extensively studied for its biological activities, including its anti-inflammatory, antioxidant, anticoagulant, and antimicrobial properties. Coumarin has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
3-ethyl-4-methyl-7-(2-methylprop-2-enoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-5-13-11(4)14-7-6-12(18-9-10(2)3)8-15(14)19-16(13)17/h6-8H,2,5,9H2,1,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZKXVFLRAPJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC(=C)C)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5829769.png)
![6-allyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5829777.png)



![4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol](/img/structure/B5829794.png)
![4-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5829797.png)
![methyl 2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5829810.png)


![N-allyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5829824.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5829843.png)